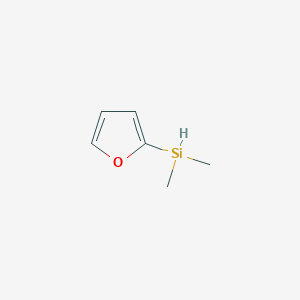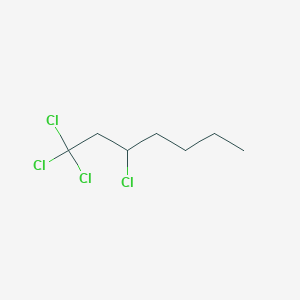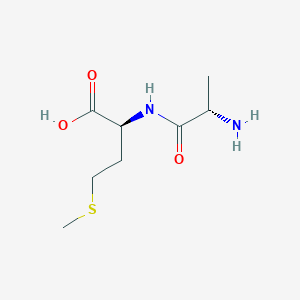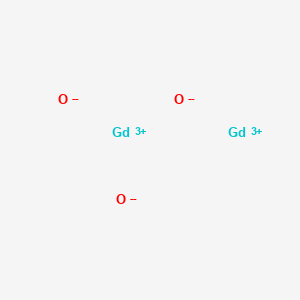
(2-prop-2-enylphenyl) prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-prop-2-enylphenyl) prop-2-enoate is an organic compound with a unique structure that includes both an allyl group and a phenyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-prop-2-enylphenyl) prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with allyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification reaction, driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
(2-prop-2-enylphenyl) prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-prop-2-enylphenyl) prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-prop-2-enylphenyl) prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methylethenyl)aniline
- 2-ethylhexyl prop-2-enoate
- N-(prop-2-yn-1-yl)pyridin-2-amines
Uniqueness
(2-prop-2-enylphenyl) prop-2-enoate is unique due to its combination of an allyl group and a phenyl prop-2-enoate moiety.
Eigenschaften
CAS-Nummer |
14925-75-8 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2-prop-2-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2 |
InChI-Schlüssel |
MVHITVMIKXLDKZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OC(=O)C=C |
Kanonische SMILES |
C=CCC1=CC=CC=C1OC(=O)C=C |
Key on ui other cas no. |
14925-75-8 |
Synonyme |
(2-prop-2-enylphenyl) prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















